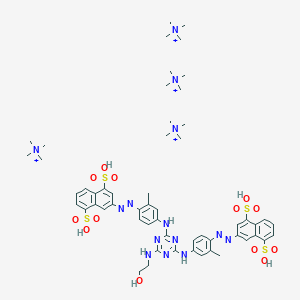![molecular formula C20H19N5O2S B237336 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biological research. The compound has been shown to exhibit potent activity against certain types of cancer cells, such as breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. The compound has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potent activity against certain types of cancer cells. The compound has been shown to exhibit high selectivity for cancer cells, while sparing normal cells. However, one of the main limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One potential direction is the development of more efficient synthesis methods for the compound, which could facilitate its use in larger-scale experiments. Another potential direction is the study of the compound's potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development.
合成法
The synthesis of 2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-methyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-aminobenzyl alcohol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then reacted with 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
特性
製品名 |
2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
分子式 |
C20H19N5O2S |
分子量 |
393.5 g/mol |
IUPAC名 |
2-methoxy-3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-12-5-4-6-16(17(12)27-3)18(26)21-11-14-7-9-15(10-8-14)19-24-25-13(2)22-23-20(25)28-19/h4-10H,11H2,1-3H3,(H,21,26) |
InChIキー |
KLZZOWANLOVMRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)
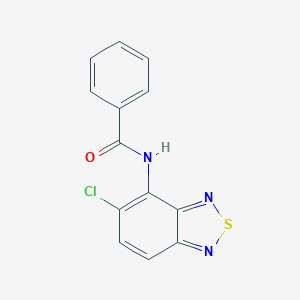
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
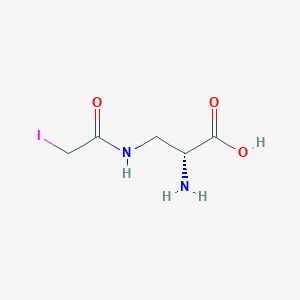
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
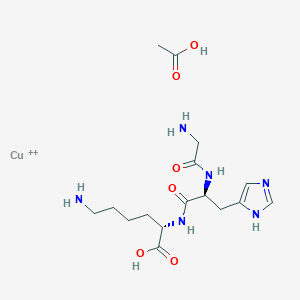
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)
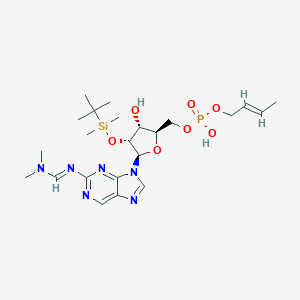
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
